molecular formula C22H14N2O2 B280683 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

Katalognummer: B280683
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: UNQCBTHROKFNIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown potential in inhibiting multiple signaling pathways that are involved in cancer growth and progression.

Wirkmechanismus

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one works by binding to the active site of EGFR, HER2, and HDAC, preventing them from carrying out their normal functions. This leads to the inhibition of downstream signaling pathways that are involved in cancer growth and progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth in various cancer models, including breast, lung, and prostate cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. This compound has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its specificity for EGFR, HER2, and HDAC. This means that it can be used to study the effects of inhibiting these pathways on cancer growth and progression. Additionally, this compound has shown promise in sensitizing cancer cells to chemotherapy and radiation therapy, which could lead to the development of more effective cancer treatments.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be well-tolerated in preclinical studies, further research is needed to determine its safety in humans. Additionally, this compound may not be effective in all types of cancer, as some cancers may not rely on the signaling pathways that it inhibits.

Zukünftige Richtungen

There are several future directions for research on 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one. One area of interest is its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its safety and efficacy in humans, which could lead to clinical trials. Finally, there is interest in developing new analogs of this compound that may have improved potency and selectivity for specific cancer types.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential in inhibiting multiple signaling pathways involved in cancer growth and progression. Its specificity for EGFR, HER2, and HDAC makes it a valuable tool for studying the effects of inhibiting these pathways on cancer cells. While further research is needed to determine its safety and efficacy in humans, this compound has the potential to be a valuable addition to the arsenal of cancer treatments.

Synthesemethoden

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized through a multistep process involving the reaction of 2-(phenylacetyl)benzoic acid with 1,2-diaminobenzene in the presence of a catalyst. The resulting intermediate is then reacted with phosgene to form the final product, this compound. The synthesis process has been optimized to produce a high yield of pure this compound, which is essential for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit multiple signaling pathways, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). These pathways are often dysregulated in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting these pathways, this compound can slow down or even stop cancer growth.

Eigenschaften

Molekularformel

C22H14N2O2

Molekulargewicht

338.4 g/mol

IUPAC-Name

14-(2-phenylacetyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C22H14N2O2/c25-19(13-14-7-2-1-3-8-14)24-18-12-6-11-17-20(18)21(23-24)15-9-4-5-10-16(15)22(17)26/h1-12H,13H2

InChI-Schlüssel

UNQCBTHROKFNIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.